N-[(E)-(4-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide
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Overview
Description
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide is an organic compound with the molecular formula C20H19NO3 This compound is characterized by the presence of a methoxyphenyl group, a naphthalene ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide typically involves a Schiff base reaction. This reaction is carried out by condensing 4-methoxybenzaldehyde with 2-naphthalen-2-yloxypropanamide in the presence of a suitable catalyst. The reaction is usually performed under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(4-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylideneamino]oxamide
- N-[(4-methylphenyl)methylideneamino]-2-(3-pyridinyl)-4-quinolinecarboxamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a naphthalene ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15(26-20-12-9-17-5-3-4-6-18(17)13-20)21(24)23-22-14-16-7-10-19(25-2)11-8-16/h3-15H,1-2H3,(H,23,24)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFISAMJICLFFV-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OC)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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